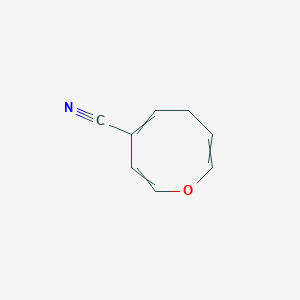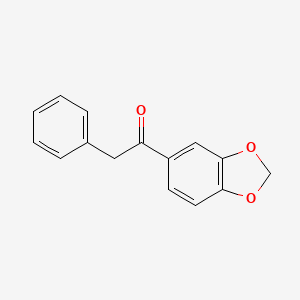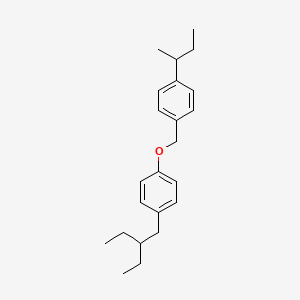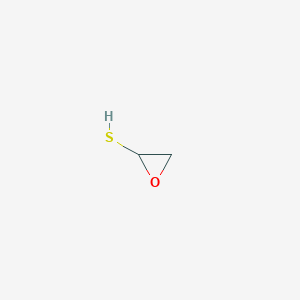![molecular formula C10H18O2Si B14290844 {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane CAS No. 138768-46-4](/img/structure/B14290844.png)
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a furan ring, a propan-2-yl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane typically involves the reaction of furan derivatives with silane reagents. One common method includes the use of a furan-2-yl derivative and a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[2-(Furan-2-yl)ethyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)methyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)propyl]oxy}(trimethyl)silane
Uniqueness
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and solubility in organic solvents, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
138768-46-4 |
|---|---|
Formule moléculaire |
C10H18O2Si |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
2-(furan-2-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,12-13(3,4)5)9-7-6-8-11-9/h6-8H,1-5H3 |
Clé InChI |
CYGILRFDFKCFQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CO1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)





![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)

